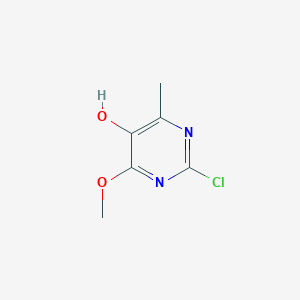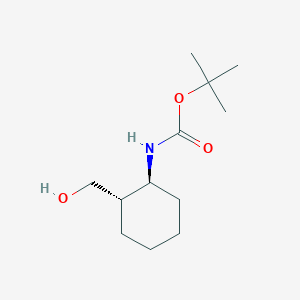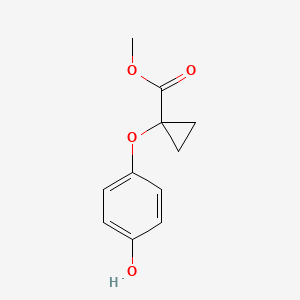
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C11H12O4 It is a derivative of cyclopropane carboxylate, featuring a hydroxyphenoxy group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate typically involves the reaction of 4-hydroxyphenol with cyclopropanecarboxylic acid derivatives. One common method includes the esterification of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with 4-hydroxyphenol under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenoxy group can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate: Similar structure but with a phenyl group instead of a phenoxy group.
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: Features a hydroxymethyl group instead of a hydroxyphenoxy group.
Uniqueness: Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate is unique due to the presence of the hydroxyphenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 1-(4-hydroxyphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-14-10(13)11(6-7-11)15-9-4-2-8(12)3-5-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
GXTFYNKDSXKWJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


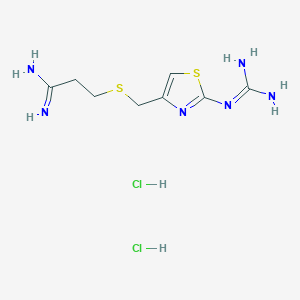
![N-Methyl-2-[[[(4-methylbenzoyl)amino]thioxomethyl]amino]benzamide](/img/structure/B8379503.png)
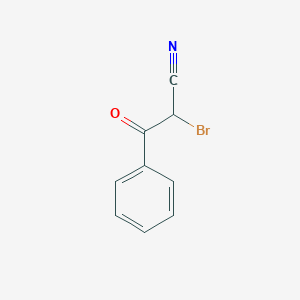
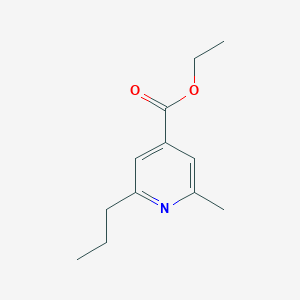
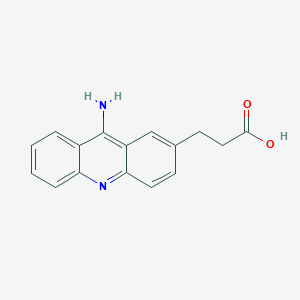
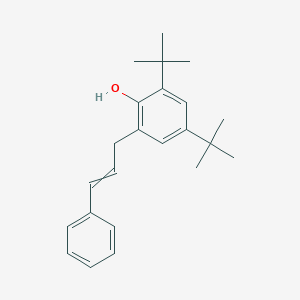
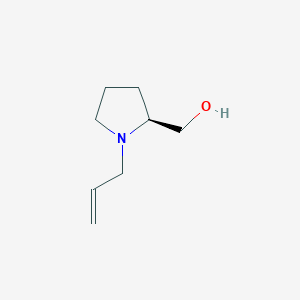
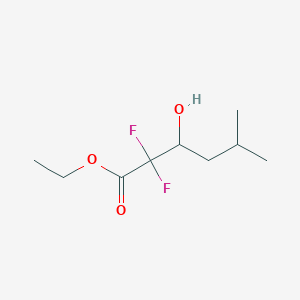
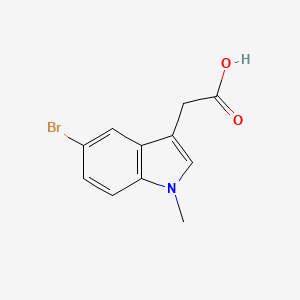
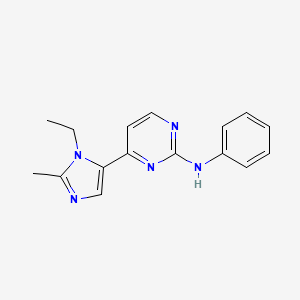
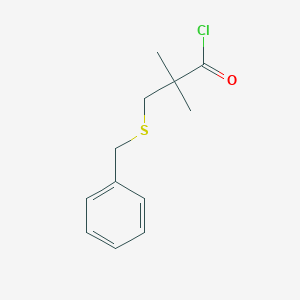
![Benzo[b]thiophen-7-yl-p-tolylmethanol](/img/structure/B8379585.png)
